

Discovery and Synthesis of VU0080241: A Technical Whitepaper

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Compound of Interest

Compound Name: VU0080241

Cat. No.: B15619237

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For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0080241 is a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4), a promising therapeutic target for a range of central nervous system disorders, including Parkinson's disease.^{[1][2][3][4][5]} This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological characterization of **VU0080241**. It is intended to serve as a resource for researchers and drug development professionals working in the field of neuroscience and G-protein coupled receptor (GPCR) modulation.

Discovery

VU0080241 was identified through a high-throughput screening (HTS) campaign conducted at Vanderbilt University.^{[6][7]} The screening was designed to identify novel chemotypes that act as positive allosteric modulators of mGluR4. The HTS led to the discovery of a novel pyrazolo[3,4-d]pyrimidine scaffold, from which **VU0080241** was developed.^{[1][8]}

High-Throughput Screening Workflow

The HTS workflow for the identification of mGluR4 PAMs involved a multi-stage process to screen a large compound library and identify, confirm, and characterize active compounds.



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High-Throughput Screening Workflow for mGluR4 PAMs.

Chemical Synthesis of VU0080241

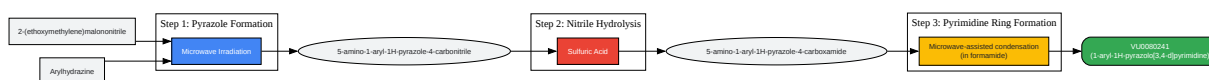
VU0080241 is synthesized through a multi-step process commencing with 2-(ethoxymethylene)malononitrile and an appropriately substituted arylhydrazine.[9] The synthesis involves the formation of a pyrazole ring, followed by the hydrolysis of a nitrile group to a carboxamide, and subsequent condensation to form the core pyrazolo[3,4-d]pyrimidine structure.[9]

Synthetic Protocol

Step 1: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles A mixture of 2-(ethoxymethylene)malononitrile and the selected arylhydrazine is subjected to microwave irradiation. This reaction condition facilitates the efficient formation of the corresponding 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carboxamides The nitrile functional group of the product from the previous step is hydrolyzed. This is achieved by treatment with sulfuric acid, which converts the nitrile to a 5-amino-1-aryl-1H-pyrazole-4-carboxamide.

Step 3: Synthesis of 1-aryl-1H-pyrazolo[3,4-d]pyrimidines The final step involves a microwave-assisted condensation of the carboxamide in neat formamide. This reaction yields the 1-aryl-1H-pyrazolo[3,4-d]pyrimidine core structure of **VU0080241**.



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General Synthetic Scheme for **VU0080241**.

Pharmacological Characterization

VU0080241 functions as a positive allosteric modulator of mGluR4, meaning it enhances the receptor's response to the endogenous agonist, glutamate, without directly activating the receptor on its own.^[9]

In Vitro Potency and Efficacy

The pharmacological activity of **VU0080241** was assessed through a functional assay that measured the potentiation of a sub-maximal (EC₂₀) concentration of glutamate.

Compound	Target	Assay Type	EC ₅₀ (μM)	Fold Shift	Reference
VU0080241	mGluR4	PAM Activity	4.6	11.8	[10] [11]
(-)-PHCCC	mGluR4	PAM Activity	4.1	5.5	[1]

EC₅₀: Half maximal effective concentration. Fold Shift: The factor by which the agonist's potency is increased in the presence of the PAM.

Selectivity Profile

While **VU0080241** shows activity at mGluR4, it also displays off-target effects. It has been identified as a full antagonist at the mGluR1 receptor.^[1]^[9]

Compound	Off-Target	Activity	IC50 (μM)	Reference
VU0080241	mGluR1	Antagonist	2.6	[1]

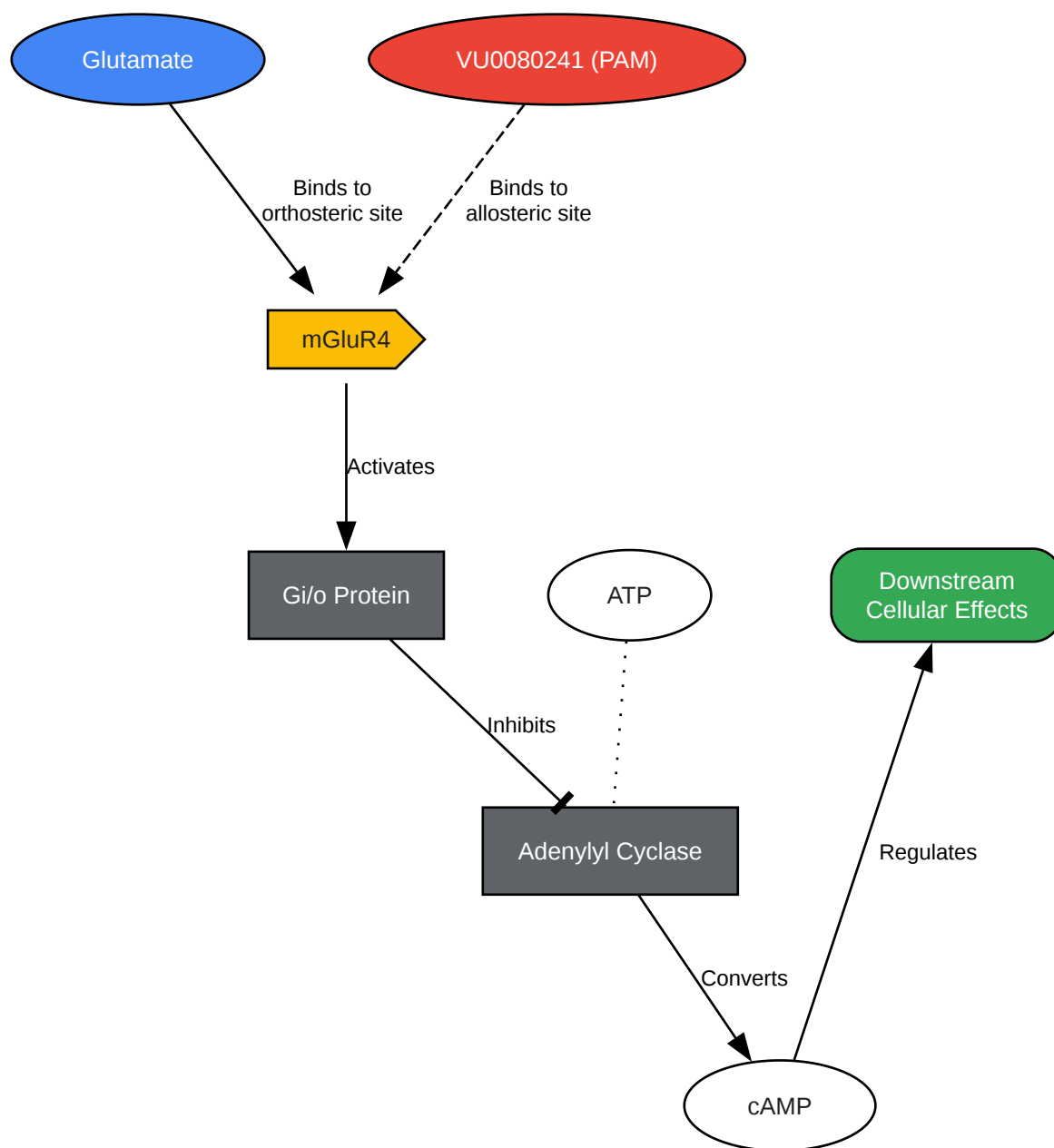
IC50: Half maximal inhibitory concentration.

In Vitro DMPK Profile

Initial in vitro drug metabolism and pharmacokinetics (DMPK) studies have indicated that **VU0080241** has stability issues.[9] This suggests that while it is a valuable tool compound for in vitro studies, its utility for in vivo applications may be limited without further chemical optimization.

Signaling Pathway

VU0080241 modulates the signaling of mGluR4, which is a Group III metabotropic glutamate receptor.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]



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Simplified mGluR4 Signaling Pathway Modulated by **VU0080241**.

Conclusion

VU0080241 represents a significant discovery in the field of mGluR4 modulation, providing a novel chemical scaffold for the development of therapeutics targeting this receptor. While its off-target activity at mGluR1 and poor metabolic stability present challenges for its direct clinical application, **VU0080241** serves as a crucial pharmacological tool for further elucidating the role

of mGluR4 in health and disease.[1][9] The pyrazolo[3,4-d]pyrimidine core of **VU0080241** remains a valuable starting point for medicinal chemistry efforts aimed at developing next-generation mGluR4 PAMs with improved drug-like properties.

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